N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide is a synthetic organic compound characterized by a benzodioxole moiety linked via a but-2-yn-1-yl spacer to a furan-3-carboxamide group. The benzodioxole (1,3-benzodioxol-5-yl) component is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating electronic properties.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-16(12-5-8-19-10-12)17-6-1-2-7-20-13-3-4-14-15(9-13)22-11-21-14/h3-5,8-10H,6-7,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGUXUVVBUTULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of piperonal with appropriate reagents to introduce the dioxole ring. The next step involves the formation of the but-2-yn-1-yl linker, which can be synthesized via a Sonogashira coupling reaction using an alkyne and an aryl halide. Finally, the furan-3-carboxamide group is introduced through an amidation reaction, completing the synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the alkyne group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alkanes, and substituted compounds with various functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The target compound shares structural motifs with several analogs reported in the literature:
Benzodioxole Derivatives with Piperazine Linkers
- Examples : Compounds from –4 (e.g., 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine) feature benzodioxole groups connected to piperazine or phenylpiperazine scaffolds via ethyl or methylene linkers. These compounds are typically synthesized as HCl salts, with melting points ranging from 164–203°C .
- Comparison : The target compound replaces the piperazine group with a furan carboxamide and uses an alkyne spacer instead of ethyl/methylene chains. This substitution likely reduces basicity and alters solubility due to the absence of protonatable nitrogen atoms.
Furan-Containing Analogs
- Example : N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide (A11, ) incorporates both benzodioxole and furan groups but uses a biphenyl linker. It has a higher molecular weight (487.9 [M+Na]+) compared to the target compound, which lacks the biphenyl system .
Thiadiazole and Acetamide Derivatives
- Example : 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p, ) features a benzodioxole-acetamide-thiadiazole architecture with a yield of 78% and a melting point of 171–172°C .
- Comparison : The target compound’s furan carboxamide replaces the thiadiazole ring, likely improving metabolic stability but reducing hydrogen-bond acceptor capacity.
Physicochemical Properties
Elemental Analysis
- Piperazine derivatives (–4) show carbon content (59–71%), hydrogen (5–6.7%), and nitrogen (3–5.5%) .
- Thiadiazole analog 5p () has a sulfur atom, which is absent in the target compound .
- Target Compound : Expected to align with furan-containing analogs (e.g., A11: C, 66.66%; H, 3.99%; N, 7.40%) but with lower molecular weight due to the alkyne spacer .
Spectroscopic Data
- 1H/13C NMR : Piperazine derivatives exhibit aromatic proton shifts at δ 6.3–7.2 ppm (benzodioxole) and δ 2.5–3.5 ppm (piperazine CH2). The target compound’s alkyne protons (if present) would appear near δ 2.0–3.0 ppm, while furan carboxamide protons may resonate at δ 7.5–8.5 ppm .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes:
- Benzo[d][1,3]dioxole moiety : This component is known for its role in enhancing biological activity.
- But-2-yn-1-yl linker : Provides flexibility and reactivity.
- Furan ring : Contributes to the compound's electronic properties.
The molecular formula of this compound is , with a molecular weight of approximately 364.36 g/mol .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through:
- Induction of apoptosis.
- Inhibition of cell cycle progression.
In vitro experiments demonstrated that the compound effectively reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .
The mechanism of action involves interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with key enzymes or receptors involved in cancer progression. Additionally, the furan component could enhance the compound's ability to penetrate cellular membranes, facilitating its therapeutic effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-2-bromoacetamide | Methoxy group | Anticancer properties |
| 2-(4-hydroxyphenyl)-N-benzylacetamide | Hydroxy and benzyl substitutions | Analgesic effects |
| 4-bromo-N-[4-(trifluoromethyl)phenyl]-benzamide | Trifluoromethyl group | Antimicrobial activity |
The combination of both benzo[d][1,3]dioxole and furan moieties in this compound may provide synergistic effects not present in other compounds, potentially leading to enhanced biological activity and specificity towards certain molecular targets .
Study 1: In Vitro Efficacy
In a recent study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the compound's mechanism of action. Utilizing Western blot analysis, researchers found that treatment with the compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic markers in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
